Malabaricone A

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Malabaricone A typically involves the extraction from the fruit rind of Myristica malabarica. The process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound . Specific synthetic routes and reaction conditions for laboratory synthesis are not extensively documented in the literature.

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The large-scale extraction involves the use of organic solvents and advanced chromatographic methods to ensure high purity and yield .

化学反应分析

Types of Reactions: Malabaricone A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds .

科学研究应用

Anticancer Properties

Malabaricone A has been extensively studied for its anticancer potential, particularly against triple-negative breast cancer (TNBC). Research indicates that this compound induces apoptosis in TNBC cells through both intrinsic and extrinsic pathways. In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 and SK-BR-3 breast cancer cells, as well as leukemic cell lines such as MOLT-3 and U937.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties against various pathogens. It has been evaluated for its effectiveness against multidrug-resistant strains of bacteria, particularly Staphylococcus aureus.

In Vitro and In Vivo Studies

- Bactericidal Activity : In vitro assays demonstrated that this compound effectively inhibits bacterial growth and biofilm formation. It showed a concentration-dependent bactericidal effect against S. aureus .

- Synergistic Effects : Studies have also indicated that this compound can enhance the efficacy of conventional antibiotics like daptomycin and gentamicin when used in combination .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various experimental models. It has been shown to modulate inflammatory responses by altering cellular redox states and inhibiting pro-inflammatory pathways.

Mechanistic Insights

- NF-κB Pathway Inhibition : Research indicates that this compound may inhibit the NF-κB signaling pathway, which is crucial for the expression of many pro-inflammatory cytokines .

- Cellular Redox Modulation : By influencing redox states, this compound can suppress T-cell hyperactivation, which is beneficial in managing autoimmune conditions .

Potential as a Natural Sphingomyelin Synthase Inhibitor

Recent studies have identified this compound as a potential natural inhibitor of sphingomyelin synthase, an enzyme implicated in metabolic disorders such as obesity. This discovery opens avenues for developing therapeutic strategies targeting metabolic syndrome .

Summary Table of Applications

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis via oxidative stress | Significant cytotoxicity in TNBC and leukemic cells |

| Antimicrobial | Bactericidal activity against S. aureus | Effective against MDR strains; synergistic with antibiotics |

| Anti-inflammatory | Inhibits NF-κB signaling | Modulates T-cell responses; reduces inflammation |

| Sphingomyelin Synthase Inhibition | Potential role in metabolic syndrome treatment | Identified as a natural inhibitor |

作用机制

Malabaricone A exerts its effects through multiple molecular pathways:

Apoptosis Induction: It induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to oxidative stress and cell death.

Molecular Targets: Targets include caspases, mitochondrial membrane potential, and various apoptotic proteins such as Fas, TNF, and p53.

Pathways Involved: Both intrinsic and extrinsic apoptotic pathways are activated, involving caspase 3, 8, and 9.

相似化合物的比较

Malabaricone A is compared with other malabaricones such as Malabaricone B, Malabaricone C, and Malabaricone D:

Malabaricone B: Known for its antibacterial properties against multidrug-resistant Staphylococcus aureus.

Malabaricone C: Exhibits anti-inflammatory effects and is used in the treatment of gastric ulcers.

Malabaricone D: Less studied but shares similar structural features and biological activities.

Uniqueness: this compound stands out due to its potent cytotoxic effects on cancer cells and its ability to induce apoptosis through multiple pathways .

生物活性

Malabaricone A (MAL-A) is a naturally occurring compound derived from the plant Myristica cinnamomea, known for its diverse biological activities, particularly in the context of cancer and infectious diseases. This article delves into the biological activity of MAL-A, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

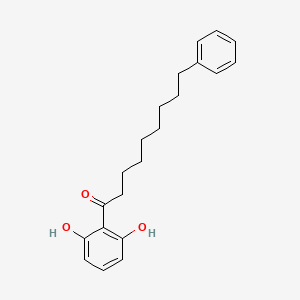

This compound is classified as a diarylnonanoid, characterized by its unique chemical structure that includes a 2,6-dihydroxyacetophenone group connected to a benzene ring via an alkyl chain. This structure is crucial for its biological activity, influencing its interaction with cellular targets.

Induction of Apoptosis

MAL-A has been shown to induce apoptosis in various cancer cell lines, including leukemic cells such as U937 and MOLT-3. The primary mechanism involves the induction of oxidative stress, leading to a redox imbalance within the cells. Key findings include:

- Reactive Oxygen Species (ROS) Production : MAL-A increases ROS levels, which is measured using flow cytometry techniques. This oxidative stress triggers apoptotic pathways through several mechanisms:

- Calcium Mobilization : An increase in cytosolic calcium ions () is observed.

- Mitochondrial Dysfunction : Depolarization of the mitochondrial membrane potential occurs, as indicated by changes in JC-1 fluorescence assays.

- Caspase Activation : The compound activates caspases 3, 8, and 9, leading to DNA fragmentation and cell cycle arrest .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of MAL-A revealed significant findings:

- Cell Viability Assays : Using modified MTS-PMS assays, MAL-A exhibited dose-dependent cytotoxicity in leukemic cell lines. Concentrations ranging from 0 to 15 µg/ml were tested over various incubation periods .

- Mechanistic Insights : The apoptotic effect was confirmed through DNA damage assays using DAPI staining and TUNEL assays for DNA nicking .

Antimicrobial Activity

Beyond its anticancer properties, MAL-A also exhibits antimicrobial activity. Research indicates that it can effectively target various pathogens:

Comparative Biological Activity

Case Study: Apoptotic Mechanism in Leukemia

In vitro studies highlighted that MAL-A not only induces apoptosis but also alters cellular signaling pathways associated with cancer cell survival. The activation of caspases and subsequent DNA damage underscores the potential of MAL-A as a chemotherapeutic agent.

Research Findings on Antimicrobial Activity

Recent investigations into malabaricones have illustrated their effectiveness against multidrug-resistant bacterial strains. For instance, malabaricone B (NS-7) has shown promising results in synergy with conventional antibiotics against resistant S. aureus strains, paving the way for further exploration into MAL-A's antimicrobial capabilities .

属性

IUPAC Name |

1-(2,6-dihydroxyphenyl)-9-phenylnonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c22-18(21-19(23)15-10-16-20(21)24)14-9-4-2-1-3-6-11-17-12-7-5-8-13-17/h5,7-8,10,12-13,15-16,23-24H,1-4,6,9,11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXIHKJASWPASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCC(=O)C2=C(C=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70314727 | |

| Record name | MALABARICONE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63335-23-9 | |

| Record name | Malabaricone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63335-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 287966 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALABARICONE A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MALABARICONE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。